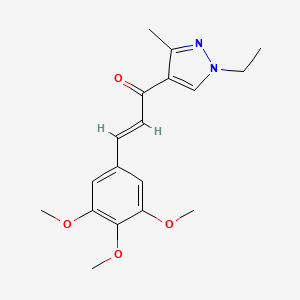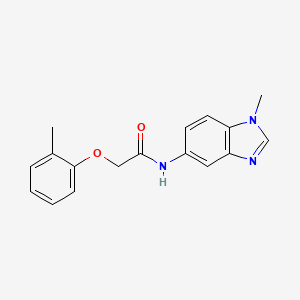
2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide typically involves the reaction of 4-benzylpiperidine with N-cyclopentylacetamide under specific conditions. The process may include steps such as:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Coupling Reaction: The 4-benzylpiperidine is then reacted with N-cyclopentylacetamide in the presence of a suitable coupling agent and catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . Additionally, it may function as a monoamine oxidase inhibitor (MAOI), affecting the levels of neurotransmitters in the brain . The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent and has similar biological activity.
2-(4-Benzylpiperidin-1-yl)ethan-1-ol: Another similar compound with potential biological activity.
2-(4-Benzylpiperidin-1-yl)-cyclo-octanol: Known for its antifilarial activity.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a piperidine ring with a cyclopentylacetamide moiety provides it with unique chemical and biological properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(20-18-8-4-5-9-18)15-21-12-10-17(11-13-21)14-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPUPZYAVXYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]methyl}tetrahydrofuran-2-yl)methyl]-N,N-dimethylnicotinamide](/img/structure/B5420824.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5420830.png)
![3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5420837.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5420840.png)

![3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5420858.png)

![(5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5420876.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5420918.png)
